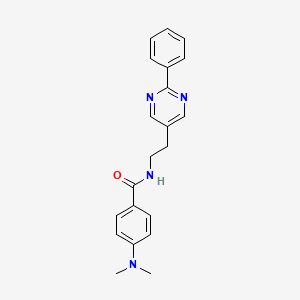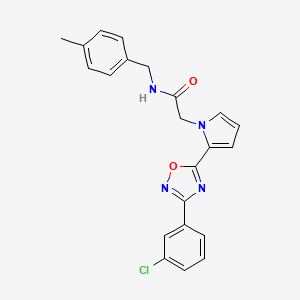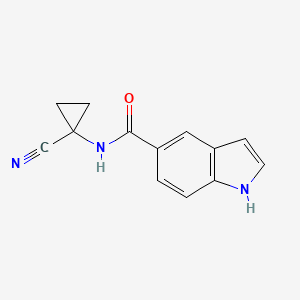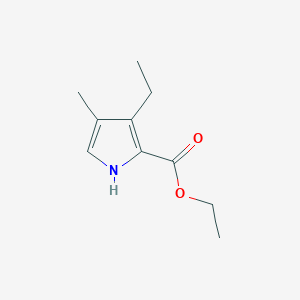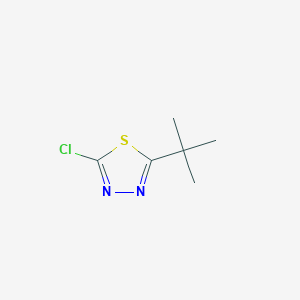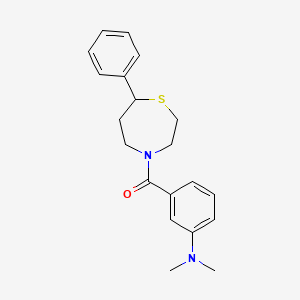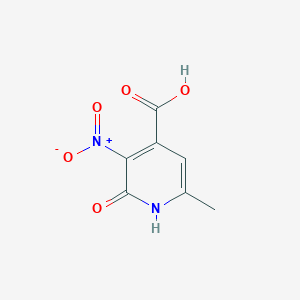
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H6N2O5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, including a hydroxyl group, a methyl group, a nitro group, and a carboxylic acid group attached to the pyridine ring.
作用机制
Target of Action
It’s known that nitropyridines, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitropyridines generally undergo a reaction mechanism involving a nitro group migration from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interaction with its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid typically involves the nitration of 2-Hydroxy-6-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 2-Keto-6-methyl-3-nitropyridine-4-carboxylic acid.
Reduction: Formation of 2-Hydroxy-6-methyl-3-aminopyridine-4-carboxylic acid.
Substitution: Formation of 2-Chloro-6-methyl-3-nitropyridine-4-carboxylic acid.
科学研究应用
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Hydroxy-6-methylpyridine: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.
2-Hydroxy-5-methyl-3-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
6-Methyl-3-nitro-2-pyridinol: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide it with distinct chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIJIKDXJKLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
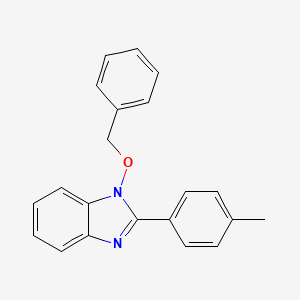
![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2873846.png)
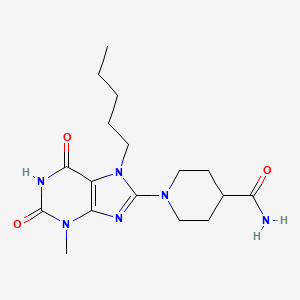
![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)

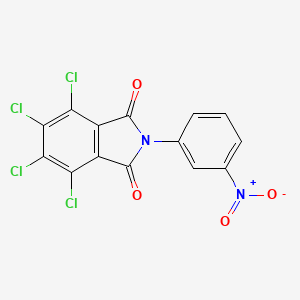
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2873852.png)
![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)
